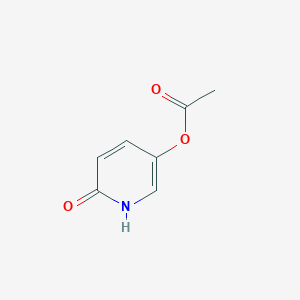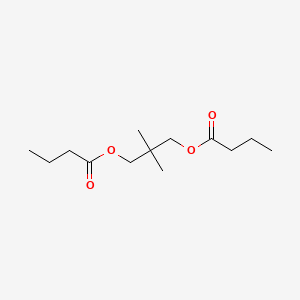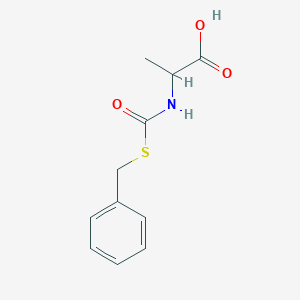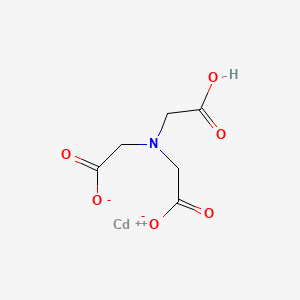
Cadmium nitrilotriacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium nitrilotriacetate is a coordination compound formed by the interaction of cadmium ions with nitrilotriacetic acid. It is known for its chelating properties, which allow it to form stable complexes with various metal ions. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium nitrilotriacetate can be synthesized by reacting cadmium salts, such as cadmium chloride or cadmium sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to facilitate the formation of the complex. The general reaction is as follows:
[ \text{Cd}^{2+} + \text{N(CH}_2\text{COOH)}_3 \rightarrow \text{Cd[N(CH}_2\text{COO)]}_2 + 2\text{H}^+ ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cadmium nitrilotriacetate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Can participate in ligand exchange reactions.
Redox Reactions: Involves oxidation and reduction processes, particularly in environmental applications.
Common Reagents and Conditions
Reagents: Common reagents include nitrilotriacetic acid, cadmium salts, and other metal ions for complexation.
Conditions: Reactions typically occur in aqueous solutions with controlled pH and temperature.
Major Products
The major products of these reactions are typically metal complexes, where this compound acts as a ligand, binding to various metal ions.
Scientific Research Applications
Chemistry
In chemistry, cadmium nitrilotriacetate is used as a chelating agent to study metal-ligand interactions and to synthesize other metal complexes.
Biology
In biological research, it is used to investigate the effects of cadmium on biological systems and to study the mechanisms of metal toxicity and detoxification.
Medicine
While not commonly used in medicine, this compound can be employed in research to understand the interactions of cadmium with biological molecules, which can provide insights into potential therapeutic approaches for cadmium poisoning.
Industry
In industrial applications, this compound is used in processes such as metal plating, water treatment, and as a stabilizer for various industrial products.
Mechanism of Action
Cadmium nitrilotriacetate exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process involves the binding of cadmium ions to the nitrilotriacetic acid ligand, which stabilizes the metal ion and prevents it from participating in unwanted reactions. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A related compound with chelating abilities.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions.
Uniqueness
Cadmium nitrilotriacetate is unique in its specific interaction with cadmium ions, making it particularly useful for studying cadmium-related processes. Its stability and ability to form complexes with a variety of metal ions also distinguish it from other chelating agents.
Properties
CAS No. |
49784-44-3 |
|---|---|
Molecular Formula |
C6H7CdNO6 |
Molecular Weight |
301.54 g/mol |
IUPAC Name |
cadmium(2+);2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Cd/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
ANTJAOCZNGADFY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


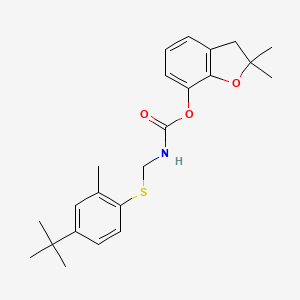
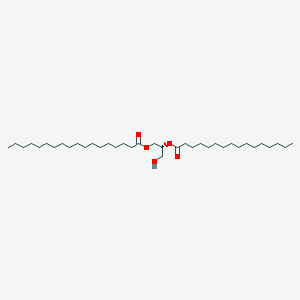
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

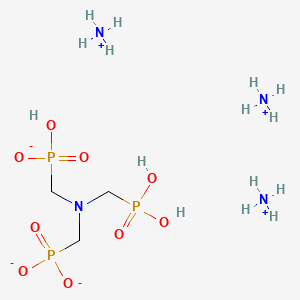
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
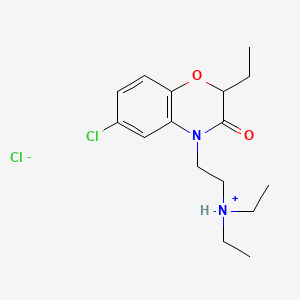
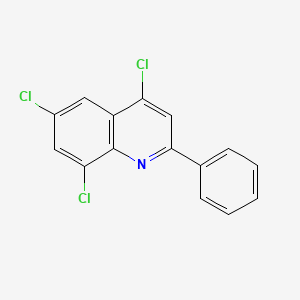
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)

![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
